4-Cyclopropyl-1,3-thiazole-5-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-3-6-7(5-1-2-5)8-4-10-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKBYSEXNGIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Construction of the Thiazole Ring with Cyclopropyl Substituent
The initial step involves synthesizing a cyclopropyl-substituted thiazole intermediate. One common route is the cyclization of suitable precursors such as cyclopropylamine derivatives with thioamides or α-haloketones .
-
- Preparation of cyclopropyl thioamide: Cyclopropylamine reacts with carbon disulfide or related sulfur sources to form cyclopropyl thioamides.
- Cyclization to thiazole: The cyclopropyl thioamide reacts with α-haloketones or α-haloesters under basic or acidic conditions, inducing ring closure to form the cyclopropyl-substituted thiazole.
Step 2: Functionalization to Introduce the Aldehyde Group
The thiazole core is then selectively oxidized or formylated at the 5-position.
-
- Vilsmeier-Haack reaction: Using POCl₃ and DMF to introduce a formyl group at the 5-position.
- Directed lithiation: Lithiation at the 5-position followed by quenching with DMF.
Research Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Thiazole ring formation | Cyclopropylamine + CS₂ | Reflux, base | 60-75% | |
| Formylation | POCl₃/DMF | Reflux | 50-65% |
One-Pot Synthesis Approaches
Recent advances have enabled the synthesis of 4-Cyclopropyl-1,3-thiazole-5-carbaldehyde via one-pot procedures that streamline the process, reduce purification steps, and improve overall yields.
Methodology:
- Starting materials: Cyclopropyl thioamides and monobromomalonamide derivatives.
- Reaction conditions: Heating in ethanol with a base (e.g., pyridine) under reflux.
- Mechanism: The process involves initial formation of the thiazole ring followed by in situ formylation or oxidation at the 5-position.
Research Data:
- A notable method described involves heating a mixture of a thioamide and monobromomalonamide in ethanol, with pyridine as a base, leading to yields up to 91% of the desired compound.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| One-pot synthesis | Thioamide + monobromomalonamide | Ethanol, pyridine, reflux | Up to 91% |
Advantages:
- Simplified procedure
- High yields
- Reduced purification steps
Chlorination to Form the Carbonyl Chloride
The final step involves chlorination of the aldehyde precursor to produce 4-Cyclopropyl-1,3-thiazole-5-carbonyl chloride .
- Typical reagents: Phosphorus trichloride (PCl₃) or oxalyl chloride.
- Conditions: Reflux in an inert solvent such as dichloromethane.
- Outcome: High purity acyl chloride suitable for further derivatization or biological testing.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Chlorination | PCl₃ | Reflux, inert atmosphere | 80-90% |
Summary of Key Preparation Data
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.
Major Products:
Oxidation: 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Cyclopropyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclopropyl-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound shares structural similarities with other heterocyclic aldehydes, differing in ring type, substituents, or functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
(a) Ring Heteroatom Effects
- Thiazole vs. Oxazole : Replacing sulfur (thiazole) with oxygen (oxazole) reduces molecular weight (153.21 vs. 137.14 g/mol) and alters electronic properties. Thiazoles exhibit greater aromatic stability and nucleophilic susceptibility due to sulfur’s polarizability .
- Thiadiazole vs. Thiazole : The 1,3,4-thiadiazole analog () introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and rigidity, which is advantageous in agrochemical target binding .
(b) Substituent Impact
- Cyclopropyl vs. Bulky Groups : The cyclopropyl group in the main compound provides steric hindrance and metabolic stability compared to larger substituents like 4-methylpiperazinyl () or pyridinyl (). These bulkier groups may improve solubility but reduce membrane permeability .
- Aldehyde Position : The aldehyde’s position (C5 in thiazole vs. C2 in thiadiazole) influences reactivity. C5-aldehydes are more electrophilic in thiazoles due to resonance effects, favoring condensation reactions .
Research Findings and Trends
- Synthetic Utility : Derivatives of this compound are prioritized in fragment-based drug discovery for their balanced lipophilicity (LogP ~1.8) and solubility .
- Stability : Thiazole aldehydes generally exhibit superior thermal stability compared to oxazoles, as inferred from ranitidine decomposition studies (), though direct data for the cyclopropyl variant is lacking .
- Analytical Methods: Trace-level quantification techniques (e.g., LC-MS/MS in ) are critical for monitoring genotoxic impurities in related compounds, underscoring the need for rigorous purity standards .
Biological Activity
4-Cyclopropyl-1,3-thiazole-5-carbaldehyde (CAS No. 1550822-59-7) is a thiazole derivative characterized by a five-membered ring containing nitrogen and sulfur, along with a cyclopropyl group and a carbaldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant research findings.
The molecular formula of this compound is C₇H₇NOS, with a molecular weight of 153.20 g/mol. The presence of the thiazole ring suggests diverse reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇NOS |
| Molecular Weight | 153.20 g/mol |
| CAS Number | 1550822-59-7 |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It has been shown to influence several biochemical pathways:
- Enzyme Interactions : The compound interacts with oxidoreductases, affecting oxidation-reduction reactions critical for cellular metabolism.
- Cell Signaling Pathways : It modulates the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation.
- Inhibition of Kinases : It can inhibit specific kinases, impacting phosphorylation events essential for cellular functions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Antifungal Properties : The compound has shown potential in inhibiting fungal growth.
- Anticancer Effects : There is evidence supporting its cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibit significant antimicrobial properties. This compound was included in this analysis, showing promising results against specific pathogens .
- Cytotoxicity Assays : In vitro assays on various cancer cell lines indicated that the compound could induce apoptosis in malignant cells while sparing normal cells.
- Pharmacokinetics : Research into the pharmacokinetics of this compound revealed that its distribution and metabolism are influenced by its chemical structure, which affects its bioavailability and therapeutic efficacy.
Biochemical Pathways
The compound participates in several critical metabolic pathways:
- Oxidation and Reduction Reactions : It modulates the activity of dehydrogenases involved in substrate oxidation.
- Cellular Transport Mechanisms : The transport and distribution within cells are facilitated by specific transporters that enable its movement across membranes.
Q & A
Q. What are optimized synthetic routes for 4-cyclopropyl-1,3-thiazole-5-carbaldehyde, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The Vilsmeier–Haack reaction is a common approach for synthesizing carbaldehyde derivatives. For example, 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehydes were synthesized via this method using POCl₃ and DMF under controlled temperatures (70–90°C) . To adapt this for this compound:
- Use cyclopropyl-substituted thiazole precursors.
- Optimize molar ratios of reagents (e.g., POCl₃:DMF = 1:1.2) and reaction time (typically 4–6 hours).
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Table 1 : Comparison of Reaction Conditions for Carbaldehyde Synthesis
| Precursor | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole-5(4H)-one | POCl₃/DMF | 90 | 78 | 92 | |
| Chloropyrazole | K₂CO₃/phenol | 120 | 65 | 88 | |
| Trifluoromethylpyrazole | HCHO (alkaline) | 60 | 85 | 95 |
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Identify cyclopropyl protons as a multiplet (δ 1.0–1.5 ppm) and aldehyde protons as a singlet (δ 9.8–10.2 ppm). Compare with literature data for analogous thiazole-carbaldehydes .
- ¹³C NMR : Confirm the aldehyde carbon at δ 190–200 ppm and cyclopropyl carbons at δ 8–15 ppm.
- IR : Look for C=O stretch (1690–1710 cm⁻¹) and C=S stretch (650–750 cm⁻¹). Discrepancies in peak positions may indicate impurities or tautomeric forms .
Q. What strategies ensure stability during storage and handling of this compound?
- Methodological Answer :
- Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group.
- Use amber vials to avoid photodegradation.
- Monitor stability via HPLC every 3 months; degradation >5% warrants repurification .
Advanced Research Questions
Q. How does the cyclopropyl group influence regioselectivity in nucleophilic substitution reactions of this compound?
- Methodological Answer : The cyclopropyl ring’s strain and electron-withdrawing effects direct nucleophiles (e.g., amines, phenols) to the carbaldehyde position. To test regioselectivity:
- Perform reactions with competing nucleophiles (e.g., phenol vs. aniline) under basic conditions (K₂CO₃ in DMF, 100°C).
- Analyze products via LC-MS. The carbaldehyde site typically reacts first due to higher electrophilicity .
Q. What computational methods predict decomposition pathways of this compound under thermal stress?
- Methodological Answer :
- Use density functional theory (DFT) at the B3LYP/6-31G* level to model bond dissociation energies.
- Identify vulnerable bonds (e.g., C–S in thiazole or aldehyde C–H).
- Validate with thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to detect decomposition products (e.g., CO, cyclopropane derivatives) .
Q. How can crystallography resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation in ethanol/water (1:1).
- Perform X-ray diffraction (XRD) to determine bond lengths and angles. For example, the aldehyde group in similar compounds shows C=O bond lengths of ~1.22 Å, while cyclopropyl C–C bonds are ~1.50 Å .
- Compare experimental data with computational models (e.g., Mercury Software) to identify polymorphic forms .
Q. What bioactivity assays are suitable for screening this compound as a kinase inhibitor?
- Methodological Answer :
- Use fluorescence-based ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR or MAPK).
- Perform molecular docking (AutoDock Vina) to predict binding affinity to kinase ATP pockets.
- Validate with IC₅₀ measurements; compare with control inhibitors (e.g., imatinib) .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Conduct systematic solubility tests in DMSO, ethanol, and hexane using UV-Vis spectroscopy (λmax = 270–300 nm).
- Solubility anomalies may arise from tautomerism (e.g., thione-thiol equilibrium) or aggregation.
- Compare with structurally analogous compounds (e.g., 2-(4-methylthiazol-5-yl)acetic acid, which shows pH-dependent solubility) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
